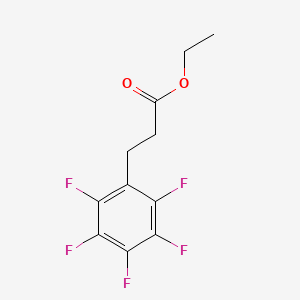
Ethyl 3-(pentafluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(pentafluorophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pentafluorophenyl group, which is a phenyl ring substituted with five fluorine atoms, making it highly electronegative and reactive .
Preparation Methods
Ethyl 3-(pentafluorophenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 3-(pentafluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Ethyl 3-(pentafluorophenyl)propanoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(pentafluorophenyl)propanoate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving esterases.
Mechanism of Action
The mechanism of action of ethyl 3-(pentafluorophenyl)propanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active 3-(pentafluorophenyl)propanoic acid, which can then interact with specific enzymes or receptors . The pentafluorophenyl group enhances the compound’s reactivity and binding affinity due to its strong electron-withdrawing effects .
Comparison with Similar Compounds
Ethyl 3-(pentafluorophenyl)propanoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl propanoate: Another ester used in flavorings and fragrances.
Ethyl 3-(furan-2-yl)propanoate: An ester with a furan ring, used as a flavoring agent.
The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct chemical and physical properties, making it valuable in specialized applications .
Properties
CAS No. |
2828-18-4 |
|---|---|
Molecular Formula |
C11H9F5O2 |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
ethyl 3-(2,3,4,5,6-pentafluorophenyl)propanoate |
InChI |
InChI=1S/C11H9F5O2/c1-2-18-6(17)4-3-5-7(12)9(14)11(16)10(15)8(5)13/h2-4H2,1H3 |
InChI Key |
FNHOVPODTZQKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















